1-Phenyl-2-azabicyclo[3.2.0]heptane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-phenyl-2-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)12-8-6-11(12)7-9-13-12/h1-5,11,13H,6-9H2 |
InChI Key |
JLVFVQRXKUKNIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CCN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 2 Azabicyclo 3.2.0 Heptane and Its Derivatives
Cycloaddition Reactions
Cycloaddition reactions represent a powerful and convergent strategy for the synthesis of the 2-azabicyclo[3.2.0]heptane core. taltech.ee These reactions, which can be promoted by light or metal catalysts, involve the formation of the characteristic fused four- and five-membered ring system in a single step. taltech.ee
Photochemical [2+2]-Cycloaddition Strategies
Photochemical [2+2] cycloadditions are a prominent method for constructing the cyclobutane (B1203170) ring of the 2-azabicyclo[3.2.0]heptane skeleton. libretexts.org These reactions typically involve the excitation of an alkene to a reactive state, which then undergoes a cycloaddition with another alkene. libretexts.org
The photochemical cycloaddition of dioxopyrrolines with various olefins has been explored as a route to bicyclic systems. For instance, the reaction of 2-phenyl-3-ethoxycarbonyl-dioxopyrroline with butadiene under photochemical conditions yields a cyclobutane adduct. clockss.org This adduct can then rearrange to a hydroindole derivative. clockss.org While this specific example does not directly yield a 1-phenyl-2-azabicyclo[3.2.0]heptane, the underlying principle of photoannulation demonstrates a potential pathway that could be adapted for the synthesis of the target scaffold. The reactivity of the dioxopyrroline as a dienophile is influenced by the substituents, with a phenyl group at the C2-position noted to decrease its reactivity. clockss.org
A notable and direct synthesis of 2-azabicyclo[3.2.0]heptanes involves the intramolecular photochemical [2+2]-cyclization of acetophenone (B1666503) enamides. nih.govresearchgate.net This method has been successfully employed to generate advanced building blocks for drug discovery. nih.govresearchgate.net The reaction proceeds via the irradiation of an appropriately substituted acetophenone enamide, leading to the formation of the fused bicyclic system. This strategy has proven effective for creating conformationally restricted analogues of proline. nih.gov
| Starting Material | Product | Yield (%) | Reference |
| Acetophenone enamides | 2-Azabicyclo[3.2.0]heptanes | Not specified | nih.govresearchgate.net |
Table 1: Intramolecular Photocyclization of Acetophenone Enamides
Sensitized intermolecular [2+2] photocycloadditions offer another versatile approach to the 2-azabicyclo[3.2.0]heptane framework. In this method, a photosensitizer is used to excite one of the reacting components, typically an alkene, to a triplet state, which then undergoes cycloaddition with a second alkene. acs.org This strategy has been utilized in the synthesis of various bicyclo[3.2.0]heptane systems. acs.org For example, the irradiation of N-cinnamyl-N-allylamines with UV light in the presence of a sensitizer (B1316253) leads to the diastereoselective formation of exo-6-aryl-3-azabicyclo[3.2.0]heptanes. clockss.org
A highly efficient visible-light-driven [2+2] cycloaddition between maleimides and alkenes has also been developed for the direct synthesis of multifunctional 3-azabicyclo[3.2.0]heptane derivatives. dntb.gov.ua This reaction employs a photosensitizer that selectively activates the maleimide (B117702). dntb.gov.ua Similarly, N-benzylmaleimide undergoes intermolecular [2+2] photochemical cycloaddition with alkenes to furnish functionalized 3-azabicyclo[3.2.0]heptanes in a single step. enamine.net These products can be further transformed into various bicyclic and tricyclic analogues of bioactive molecules. enamine.net
| Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereoselectivity | Reference |
| N-Cinnamyl-N-allylamines | - | exo-6-Aryl-3-azabicyclo[3.2.0]heptanes | High | High | clockss.org |
| Maleimides | Alkenes | 3-Azabicyclo[3.2.0]heptane derivatives | Not specified | Not specified | dntb.gov.ua |
| N-Benzylmaleimide | Alkenes | Functionalized 3-azabicyclo[3.2.0]heptanes | Not specified | Not specified | enamine.net |
Table 2: Sensitized Intermolecular [2+2] Photocycloaddition Examples
Metal-Catalyzed [2+2]-Cycloaddition Approaches
Metal catalysts can also facilitate [2+2]-cycloaddition reactions to form the 2-azabicyclo[3.2.0]heptane ring system, often under milder conditions than photochemical methods.
Platinum(II) catalysts, such as PtCl₂, have been shown to effectively catalyze the cyclization of enynes to produce azabicyclo[3.2.0]heptanes. taltech.ee This method involves the intramolecular reaction of an alkene and an alkyne tethered by a nitrogen atom. The efficiency and outcome of the reaction can be dependent on the substituents on the enyne. For instance, the cyclization of certain enynes proceeds in moderate yields (21-60%) when a trimethylsilyl (B98337) (TMS) group is present on the alkyne. taltech.ee In contrast, the presence of other substituents like methyl, phenyl, or n-butyl can lead to the formation of a different bicyclic product containing a cyclopropane (B1198618) ring. taltech.ee This catalytic system has been utilized in the synthesis of enantiomerically pure azabicyclo[3.2.0]heptanes from optically active enynes. taltech.ee
| Substrate | Catalyst | Product | Yield (%) | Notes | Reference |
| Enynes (R² = TMS) | PtCl₂ | Azabicyclo[3.2.0]heptanes | 21-60 | No change in enantiopurity observed. | taltech.ee |
| Enynes (R² = Me, Ph, nBu, H) | PtCl₂ | Cyclopropane-containing bicyclic product | Not specified | Undesired product formation. | taltech.ee |
Table 3: Platinum(II)-Catalyzed Cyclization of Enynes
1,3-Dipolar Cycloaddition Reactions
One of the most versatile and widely employed methods for constructing five-membered nitrogen-containing heterocycles is the 1,3-dipolar cycloaddition. acs.org This approach, which involves the reaction of a 1,3-dipole with a dipolarophile, is advantageous due to its high regio- and stereoselectivity, and the formation of two carbon-carbon bonds in a single step. acs.org Azomethine ylides are particularly important 1,3-dipoles used in the synthesis of the 1-azabicyclo[3.2.0]heptane framework. acs.org
A highly efficient method for generating azomethine ylides involves the in situ reaction of isatins with azetidine-2-carboxylic acid. acs.orgnih.gov This reaction proceeds via a decarboxylative condensation mechanism. The thermal treatment of a mixture of isatin (B1672199) and azetidine-2-carboxylic acid in a suitable solvent leads to the formation of a transient azomethine ylide. acs.org This reactive intermediate is immediately trapped by a dipolarophile present in the reaction mixture to yield the final cycloadduct. acs.org This specific combination of precursors is effective for creating spiro-fused 1-azabicyclo[3.2.0]heptane systems, which are of significant interest due to the prevalence of the oxindole (B195798) motif in pharmacologically active compounds. acs.org
The generation of azomethine ylides from isatins and azetidine-2-carboxylic acid has been successfully integrated into one-pot, three-component reaction protocols. acs.orgrsc.org These reactions combine the isatin, azetidine-2-carboxylic acid, and a dipolarophile in a single reaction vessel to construct complex spiro[1-azabicyclo[3.2.0]heptane] frameworks under mild conditions. acs.orgnih.gov Various maleimides and itaconimides have been used as effective dipolarophiles in these reactions. acs.org This strategy is notable for its operational simplicity and high efficiency, affording the desired spiro and dispirocyclic products in yields ranging from moderate to as high as 93%. nih.govacs.org The reactions exhibit excellent regioselectivity and diastereoselectivity, providing a direct route to new polyheterocyclic systems. acs.org
| Reactants | Dipolarophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Isatin, Azetidine-2-carboxylic acid | Various Maleimides | up to 93% | Moderate to Excellent |
| Isatin, Azetidine-2-carboxylic acid | Various Itaconimides | up to 93% | Moderate to Excellent |
This table summarizes the general efficiency of the one-pot, three-component synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks. Specific yields and diastereomeric ratios vary depending on the exact substrates used. acs.orgnih.gov
To control the stereochemistry of the cycloaddition and access enantiomerically enriched products, catalytic asymmetric variants have been developed. nih.govnih.gov The use of chiral metal complexes is a versatile strategy for directing the regio-, diastereo-, and enantioselectivity of the reaction. nih.gov A notable example is the copper(I)-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides with cyclobutenones. nih.gov This method provides a direct pathway to densely substituted 3-azabicyclo[3.2.0]heptanes. nih.gov By employing a catalytic system composed of CuI and the chiral ligand (R)-Fesulphos, high levels of both diastereoselectivity and enantioselectivity (up to 98% enantiomeric excess, ee) have been achieved. nih.gov This approach allows for the construction of chiral tricyclic pyrrolidines containing four stereogenic centers with excellent control. mdpi.com
Cycloisomerization and Cascade Reactions
Polyene and Enyne Cycloisomerization Strategies
An alternative major strategy for the synthesis of bicyclo[3.2.0]heptane systems, including azabicyclo-variants, is the cycloisomerization of acyclic precursors like polyenes and enynes. taltech.ee These reactions are typically catalyzed by transition metals such as platinum or gold. taltech.eenih.gov In this approach, an appropriately substituted enyne (a molecule containing both a double and a triple bond) undergoes an intramolecular cyclization to form the fused bicyclic ring system. taltech.ee
Catalysts based on PtCl₂ or Au(I) have proven effective for this transformation. taltech.eenih.gov For example, the triple reuptake inhibitor GSK1360707F, which features an azabicyclo core, was synthesized via an efficient route centered on an enyne cycloisomerization catalyzed by either Pt(II) or Au(I). nih.gov Furthermore, chirality can be introduced into the final product by using enantiomerically pure enyne precursors. taltech.ee One method to achieve this involves an iridium-catalyzed asymmetric allylic amination to generate the chiral enyne, which is then cyclized using a PtCl₂ catalyst to yield the corresponding optically active azabicyclo[3.2.0]heptane. taltech.ee
| Catalyst | Substrate Type | Key Features |
| Platinum(II) (e.g., PtCl₂) | Enynes | Effective for cyclization of enynes to form the azabicyclo[3.2.0]heptane core. taltech.eenih.gov |
| Gold(I) (e.g., Au(I) complexes) | Enynes | Provides an alternative catalytic system for efficient enyne cycloisomerization. nih.govacs.org |
| Iridium(I) / Platinum(II) | Allylic carbonates / Enynes | A two-step approach where an Iridium catalyst is first used for asymmetric synthesis of a chiral enyne precursor, which is then cyclized using a Platinum catalyst. taltech.ee |
This table compares different catalytic systems used in enyne cycloisomerization strategies to form the azabicyclo[3.2.0]heptane skeleton.
Iridium-Catalyzed Asymmetric Allylic Amination Leading to Chiral Precursors
The synthesis of chiral precursors for azabicyclo[3.2.0]heptane systems has been effectively achieved through iridium-catalyzed asymmetric allylic amination. This method introduces chirality early in the synthetic sequence, leading to enantiomerically enriched intermediates. A notable strategy involves the iridium-catalyzed asymmetric allylic amination of N-Tosyl propynylamine (B8746562) to generate chiral 1,6-enynes. taltech.eepkusz.edu.cn These enynes are crucial intermediates that can subsequently undergo cycloisomerization to form the desired bicyclic core.
Palladium-Catalyzed C-H Activation and C-C Cleavage for Related Scaffolds
Palladium-catalyzed reactions involving C-H activation and C-C bond cleavage have emerged as a powerful method for constructing related bicyclo[3.2.0]heptane scaffolds, which can serve as versatile precursors to azabicyclo derivatives. nih.govrsc.org A diastereoselective approach has been developed to access bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. nih.govrsc.orgresearchgate.net This transformation proceeds through a cascade of palladium-catalyzed C–H activation and C–C cleavage. nih.govrsc.org
The versatility of this methodology is demonstrated by its ability to produce either arylated or non-arylated products by carefully selecting the directing ligand. nih.govrsc.org These bicyclo[3.2.0]heptane lactones are valuable intermediates that can be converted into various derivatives, including azabicyclo[3.2.0]heptanes and oxobicyclo[3.2.0]heptanes. nih.govrsc.org The general mechanism for these transformations falls under the Pd(II)/Pd(0) catalytic cycle, which typically begins with a concerted metalation-deprotonation (CMD) type C-H cleavage to form a Pd(II) intermediate. nih.govsnnu.edu.cn This intermediate can then undergo further reactions to construct the final bicyclic system. nih.gov
Stereoselective and Enantioselective Synthesis
The inherent three-dimensional complexity of the this compound scaffold necessitates precise control over its stereochemistry. Research efforts have focused on developing both diastereoselective and enantioselective synthetic routes.
Diastereoselective Approaches in [2+2]-Cycloadditions
The [2+2] cycloaddition is a cornerstone for the synthesis of the bicyclo[3.2.0]heptane skeleton. taltech.ee Intramolecular photochemical [2+2] cycloadditions of N-cinnamyl-N-allylamines have proven to be a highly diastereoselective method for producing exo-aryl substituted 3-azabicyclo[3.2.0]heptanes. clockss.org When acidified acetone (B3395972) solutions of these diallylamines are irradiated, they yield the bicyclic amines with a strong preference for the exo-aryl isomer. clockss.org
The degree of diastereoselectivity is significantly influenced by the substituent on the aryl ring. For instance, the photocycloaddition of the unsubstituted N-cinnamyl-N-allylamine results in a lower diastereomeric ratio, whereas substrates with electron-withdrawing groups, such as a p-nitrophenyl substituent, exhibit almost complete diastereoselection for the exo product. clockss.org Another strategy involves a sequential approach where a [2+2] photocycloaddition between an alkene and an alkyne is followed by hydrogenation to create the cyclobutane ring with high diastereoselectivity. bris.ac.uk
| Substituent (R) on Cinnamyl Group | Diastereomeric Ratio (exo:endo) | Reference |
| H | 93:7 | clockss.org |
| p-F | >97:3 | clockss.org |
| p-Cl | >97:3 | clockss.org |
| p-NO₂ | >99:1 | clockss.org |
Access to Enantiomerically Pure this compound Precursors
Several strategies have been successfully employed to obtain enantiomerically pure precursors for this compound and its analogs. These methods include synthesis from the chiral pool, the use of chiral auxiliaries, asymmetric catalysis, and classical resolution.
Asymmetric Catalysis : As detailed in section 2.2.2, iridium-catalyzed asymmetric allylic amination provides a direct route to enantiopure enyne precursors (with 92-99% ee) that are subsequently cyclized to the azabicyclo[3.2.0]heptane core. taltech.ee
Chiral Auxiliaries : The [2+2] photocyclization of substrates bearing a chiral auxiliary offers another effective approach. To overcome low diastereoselectivity in some systems, the conformational freedom of the substrate can be fixed by incorporating a chiral auxiliary, such as an oxazolidinone. For example, the cyclization of 3-cinnamyl-4-vinyloxazolidinone proceeds with very high diastereoselectivity, yielding an enantiomerically pure azabicyclo[3.2.0]heptane derivative after removal of the auxiliary. taltech.ee
Chiral Pool Synthesis : Readily available chiral sources like L-proline and enantiomerically pure epoxides can be used to construct the bicyclic system. researchgate.net One such method relies on a diastereoselective intramolecular alkylation of a proline enolate to form the fused azetidine (B1206935) ring. researchgate.net
Classical Resolution : Racemic mixtures of azabicyclo[3.2.0]heptane derivatives can be separated into their constituent enantiomers. For example, the resolution of racemic exo-6-(p-fluorophenyl)-3-azabicyclo[3.2.0]heptane was achieved by forming a diastereomeric salt with (-)-2,3-di-p-toluoyl-L-tartaric acid, allowing for the isolation of the enantiomerically pure (+)-exo isomer. clockss.org
Control of Stereochemistry via Ligand Design in Metal-Catalysis
The design and selection of ligands are paramount for achieving high levels of stereocontrol in metal-catalyzed syntheses of azabicyclo[3.2.0]heptane scaffolds. The ligand directly influences the steric and electronic environment of the metal center, dictating the facial selectivity of bond formations.
In the iridium-catalyzed asymmetric allylic amination , chiral phosphoramidite (B1245037) ligands are crucial for inducing high enantioselectivity. taltech.eepkusz.edu.cn The active catalyst is often a metallacyclic species formed in situ from the ligand and the iridium precursor. nih.gov The specific structure of the phosphoramidate (B1195095) ligand, such as ligand 31 used by You and co-workers, was key to achieving excellent enantioselectivity (92-99% ee) and chemoselectivity in the formation of chiral enyne precursors. taltech.ee
In palladium-catalyzed C-H activation/C-C cleavage reactions, the choice of ligand determines the reaction's outcome. The diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids is controlled by two different classes of ligands. nih.govrsc.org The use of a mono-N-protected amino acid (MPAA) ligand like Ac-l-Val-OH leads to all-syn arylated bicyclo[3.2.0]heptane lactones. nih.gov In contrast, switching to a pyridone-amine ligand results in the formation of non-arylated lactone derivatives. nih.govrsc.org This ligand-dependent pathway selection offers a powerful tool for controlling the substitution pattern of the final product. nih.gov
| Metal Catalyst | Reaction Type | Ligand Class | Effect on Stereochemistry/Outcome | Reference |
| Iridium | Asymmetric Allylic Amination | Phosphoramidite | High enantioselectivity (92-99% ee) in precursor synthesis. | taltech.eepkusz.edu.cn |
| Palladium | C-H Activation / C-C Cleavage | Mono-N-protected amino acid (MPAA) | Diastereoselective formation of arylated lactone products. | nih.govrsc.org |
| Palladium | C-H Activation / C-C Cleavage | Pyridone-amine | Diastereoselective formation of non-arylated lactone products. | nih.govrsc.org |
Preparation of Substituted Derivatives as Building Blocks
Substituted this compound derivatives are highly valued as versatile building blocks in medicinal chemistry and drug discovery. researchgate.net Various synthetic methods have been developed to generate a library of these compounds with diverse substitution patterns.
Intramolecular [2+2] photochemical cyclization provides a rapid, two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes from common starting materials. researchgate.net Another efficient method for creating diverse building blocks is the [3+2] cycloaddition of a cyclobutene-1-carboxylate with an in situ generated azomethine ylide, which has been successfully applied on a multigram scale. researchgate.net The utility of the resulting scaffolds has been demonstrated through their use in the parallel synthesis of compound libraries. researchgate.net
Furthermore, the palladium-catalyzed synthesis of bicyclo[3.2.0]heptane lactones yields products that are themselves versatile building blocks. These lactones can be readily transformed into a range of highly functionalized cyclobutanes, γ-lactones, and oxobicyclo[3.2.0]heptane derivatives, showcasing their synthetic utility. nih.govrsc.org More complex structures, such as spiro[1-azabicyclo[3.2.0]heptanes], can be prepared via one-pot, three-component 1,3-dipolar cycloaddition reactions, further expanding the accessible chemical space of these important scaffolds. acs.org
Functionalized 3-Azabicyclo[3.2.0]heptane Derivatives
The construction of functionalized 3-azabicyclo[3.2.0]heptanes has been achieved through various innovative synthetic methods, including visible-light-mediated cycloadditions and multicomponent reactions coupled with enzymatic resolution.
One prominent method involves a visible-light-induced intermolecular [2+2] cycloaddition. researchgate.net This approach utilizes a triplet sensitization mode to react N-substituted maleimides with a diverse range of alkenes, yielding functionalized 3-azabicyclo[3.2.0]heptanes. researchgate.net The reaction demonstrates broad substrate scope and proceeds with good chemoselectivity, regioselectivity, and diastereoselectivity under mild conditions. A key advantage of this strategy is its ability to overcome limitations associated with harsh UV irradiation, such as a restricted substrate scope and the formation of undesired byproducts. The robustness of this photochemical method was demonstrated by successfully scaling a reaction to 100 grams, which resulted in a 58% yield. researchgate.net
Another effective strategy is the use of multicomponent reactions to synthesize new 3-azabicyclo[3.2.0]heptane derivatives. nih.gov Following the synthesis, the resulting racemic compounds were efficiently separated through kinetic resolution using immobilized lipase (B570770) B from Candida antarctica (Novozym 435). This chemoenzymatic approach not only provides access to the target molecules but also allows for the isolation of individual enantiomers, which were found to exhibit distinct binding affinities at dopamine (B1211576) receptors. nih.gov
An efficient approach for synthesizing various substituted 3-azabicyclo[3.2.0]heptane-derived building blocks relies on the [3+2] cycloaddition of a cyclobut-1-enecarboxylic acid ester with an in situ generated azomethine ylide. researchgate.net This method has been successfully applied on a multigram scale. researchgate.net Furthermore, copper-catalyzed cascade reactions of diazo compounds with 1,n-allenynes (where n=6,7) provide an efficient route to various functionalized 3-azabicyclo[m.2.0] frameworks (where m=5,6) in moderate to excellent yields under mild conditions. researchgate.net This reaction proceeds through the formation of a bisallene intermediate, followed by an intramolecular [2+2] cycloaddition. researchgate.net
Table 1: Synthesis of Functionalized 3-Azabicyclo[3.2.0]heptane Derivatives
| Method | Key Features | Scale/Yield | Reference |
|---|---|---|---|
| Visible-Light [2+2] Cycloaddition | Uses triplet sensitization with a novel photosensitizer; reacts maleimides and alkenes; broad substrate scope; good chemo-, regio-, and diastereoselectivity. | 100 g scale with 58% yield | researchgate.net |
| Multicomponent Reaction & Enzymatic Resolution | Synthesizes racemic derivatives; resolves enantiomers using immobilized lipase B of Candida antarctica. | Lab scale | nih.gov |
| [3+2] Cycloaddition | Reacts cyclobut-1-enecarboxylic acid ester and azomethine ylide. | Multigram scale | researchgate.net |
| Copper-Catalyzed Cascade Reaction | Involves diazo compounds and 1,n-allenynes; proceeds via bisallene intermediate and intramolecular [2+2] cycloaddition. | Moderate to excellent yields | researchgate.net |
Spiro-Fused Azabicyclo[3.2.0]heptanes
Spiro-fused heterocyclic systems are of considerable interest in medicinal chemistry. The synthesis of spiro-fused azabicyclo[3.2.0]heptanes has been effectively achieved through one-pot, three-component 1,3-dipolar cycloaddition reactions.
This methodology involves the in situ generation of azomethine ylides from isatins and azetidine-2-carboxylic acid, which then react with various maleimides and itaconimides. acs.org The process occurs under mild conditions and produces the corresponding spiro and dispiro[1-azabicyclo[3.2.0]heptanes] in moderate to high yields, reaching up to 93%. acs.org A significant advantage of this method is the high degree of stereocontrol, affording products with moderate to excellent diastereoselectivities and excellent regioselectivities. acs.org This approach provides a straightforward route to novel and complex polyheterocyclic systems, such as 3-spiro[1-azabicyclo[3.2.0]heptane]oxindoles. acs.org The observed regio- and diastereoselectivity of these cycloaddition reactions have been rationalized through DFT studies. acs.org
The development of efficient synthetic pathways to these spiro-derivatives is crucial, as they are considered valuable scaffolds. For instance, spiro-fused 1-azabicyclo[3.3.0]octanes and 3-azabicyclo[3.1.0]hexanes have been synthesized using ketone components like derivatives of 11H-indeno[1,2-b]quinoxalin-11-one, tryptanthrin, isatin, alloxan, and ninhydrin. researchgate.net
Table 2: Synthesis of Spiro-Fused Azabicyclo[3.2.0]heptanes
| Reaction Type | Reactants | Products | Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| One-pot, three-component [3+2]-cycloaddition | Isatins, azetidine-2-carboxylic acid, maleimides/itaconimides | Spiro and dispiro[1-azabicyclo[3.2.0]heptanes] | Up to 93% | Moderate to excellent diastereoselectivity; excellent regioselectivity | acs.org |
Skeletal Rearrangements of this compound Derivatives
Thermolysis of certain this compound derivatives can induce skeletal rearrangements, primarily through sigmatropic shifts. For instance, the thermolysis of 2-azabicyclo[3.2.0]hept-2-enes can lead to an azonia 1,3-shift, resulting in the formation of 2-azanorborn-2-enes. clockss.org This rearrangement is significantly influenced by the stereochemistry of substituents at the migrating center. clockss.org
In a study involving 7-vinyl-7-trimethylsilyloxy-5-ethoxycarbonyl-1-phenyl-2-azabicyclo[3.2.0]heptane-3,4-diones, thermolysis caused an expansion of the cyclobutane ring. jst.go.jp This occurred via a 1,3-shift of the C1-C7 bond towards the vinyl group, yielding hydroindole derivatives in moderate yields. jst.go.jp This reaction demonstrates a pathway to expand the four-membered ring of the bicyclo[3.2.0]heptane system into a five-membered ring fused to the existing five-membered ring, creating the hydroindole core.
The thermal 1,3-shift in the bicyclo[3.2.0]heptene system is subject to orbital symmetry rules. The Woodward-Hoffmann rules predict that a suprafacial 1,3-shift with inversion of configuration at the migrating carbon is a symmetry-allowed process. However, steric hindrance can impede this pathway. clockss.org For example, a 7-endo-substituent can sterically hinder the allowed suprafacial 1,3-shift with inversion, leading to a situation where the reaction may proceed through a symmetry-forbidden suprafacial 1,3-shift with retention of configuration, or potentially via a biradical mechanism. clockss.org The presence of a 7-exo-substituent, on the other hand, tends to retard the thermal 1,3-shift. clockss.org
Table 1: Thermal Rearrangement of 2-Azabicyclo[3.2.0]hept-2-ene Derivatives clockss.org
| Starting Material (Stereochemistry at C4, C7) | Conditions | Product(s) (Stereochemistry at C6) | Yield (%) |
| 4-α-acetoxy-7-β-phenyl | Toluene, 160°C, 10 h | 6-exo-phenyl-2-azanorborn-2-ene, 6-endo-phenyl-2-azanorborn-2-ene | 29, 23 |
| 4-β-acetoxy-7-β-phenyl | Toluene, 180°C, 8 h | 6-exo-phenyl-2-azanorborn-2-ene, 6-endo-phenyl-2-azanorborn-2-ene | 24, 47 |
The 1,3-shift observed in the thermal rearrangements of 7-vinyl-7-trimethylsilyloxy-1-phenyl-2-azabicyclo[3.2.0]heptane derivatives can be significantly accelerated under basic conditions. jst.go.jp When an alkoxide is generated from the trimethylsilyloxy group by the action of a base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), a rapid anionic 1,3-shift occurs. jst.go.jp
This base-promoted rearrangement of oxyvinylcyclobutanes, which are themselves photoadducts of dioxopyrrolines, provides an efficient route to functionalized hydroindoles. jst.go.jp For example, treatment of 7-vinyl-7-trimethylsilyloxy-5-ethoxycarbonyl-1-phenyl-2-azabicyclo[3.2.0]heptane-3,4-diones with TBAF at -30°C resulted in the formation of the corresponding hydroindole derivatives in good yields. jst.go.jp In some cases, by-products were also formed. jst.go.jp This transformation highlights the synthetic utility of combining photocycloaddition with a subsequent base-promoted anionic rearrangement to construct complex heterocyclic systems.
Base treatment of 7-substituted 5-ethoxycarbonyl-1-phenyl-2-azabicyclo[3.2.0]heptane-3,4-diones can lead to epimerization at the C-7 position. jst.go.jp Stereospecific deuterium (B1214612) labeling experiments have shown that this epimerization involves a simultaneous inversion of stereochemistry at both C-6 and C-7. jst.go.jp This observation supports a mechanism involving the fission of the C1-C5 bond, leading to a highly strained seven-membered ring intermediate. jst.go.jp
This intermediate can then undergo one of two competing pathways: a rapid recombination to yield the C-7 epimerized product, or an irreversible trans- to cis-isomerization of the C=N double bond to form dihydroazatropolones. jst.go.jp Kinetic studies have indicated that the epimerization reaction is faster than the formation of the dihydroazatropolone. jst.go.jp A similar mechanism of epimerization has also been observed during the hydride reduction of the 4-oxo group and in the photolysis of related imidates. jst.go.jp
Under acidic conditions, 7-vinyl-7-trimethylsilyloxy-5-ethoxycarbonyl-1-phenyl-2-azabicyclo[3.2.0]heptane-3,4-diones undergo a distinct skeletal rearrangement. jst.go.jp Instead of the 1,3-shift observed under thermal or basic conditions, an acid-catalyzed reaction leads exclusively to the formation of 2-azatricyclo[4.3.0.04,9]nonanes. jst.go.jpresearchgate.net
This transformation is rationalized as an intramolecular Prins-type cyclization. The reaction is initiated by the protonation of the vinyl group, which then acts as an electrophile. The enol ether (derived from the trimethylsilyloxy group) serves as the nucleophile, attacking the activated vinyl group. This cyclization is accompanied by an expansion of the cyclobutane ring through a 1,2-shift of the C1-C7 bond. jst.go.jp This cascade of reactions results in the formation of a new five-membered ring and a six-membered ring, creating the rigid tricyclic structure of the 2-azatricyclo[4.3.0.04,9]nonane system. jst.go.jp This acid-catalyzed rearrangement provides a pathway to novel caged compounds from this compound derivatives. researchgate.net
Acid-Catalyzed Rearrangements
Lewis Acid-Catalyzed Ring Expansion to Azepines
The 2-azabicyclo[3.2.0]heptane framework can be induced to undergo ring expansion to form seven-membered azepine rings, a transformation of significant interest in the synthesis of complex nitrogen-containing heterocycles. This process is often facilitated by the presence of a Lewis acid. Research has demonstrated that derivatives such as 2-azabicyclo[3.2.0]heptane-5-carboxylates, when possessing an imidate group within the five-membered ring, can rearrange into unsaturated azepines. researchgate.net
This Lewis acid-catalyzed rearrangement proceeds with yields of up to 69%. researchgate.net The reaction is typically promoted by catalysts like tin(IV) chloride (SnCl₄) and is conducted in solvents such as chloroform, dichloromethane, ethyl acetate, or n-pentane. researchgate.net The synthesis of azepines is a crucial area in medicinal chemistry, and ring expansion strategies, including those involving cyclopropanes, aziridines, and azetidines, are established methods for accessing these structures. acs.org The use of Lewis acids like Sc(OTf)₃ has also been noted in ring-expansion reactions of other strained bicyclic systems, underscoring the general utility of this catalytic approach. nih.gov
Ring Expansion Reactions
The inherent ring strain in the this compound core makes it a suitable substrate for various ring expansion reactions, leading to the formation of larger, often more complex, heterocyclic systems.
Formation of Dihydroazatropolones
A notable ring expansion of the 2-azabicyclo[3.2.0]heptane system involves the formation of dihydroazatropolones. Specifically, the base-catalyzed ring expansion of 5-ethoxycarbonyl-1-phenyl-2-azabicyclo[3.2.0]heptane-3,4-dione has been reported as a novel route to azatropolone structures. researchgate.netunn.ru This transformation highlights how the reactivity of the bicyclic core can be harnessed to construct unique fused heterocyclic systems. The reaction proceeds from the dione (B5365651) derivative of the parent scaffold, demonstrating the importance of appropriate functionalization to direct the desired chemical pathway. researchgate.net
Expansion of Cyclobutane Ring Systems
The cyclobutane portion of the azabicyclo[3.2.0]heptane skeleton is susceptible to expansion. researchgate.net For instance, a palladium-catalyzed oxidative domino process has been developed to convert N-protected 2-(2-amidoethyl)-1-methylenecyclobutanes into 1-fluoro-2-azabicyclo[3.2.1]octanes. nih.gov This reaction effectively expands the four-membered ring to a five-membered ring, creating a bridged bicyclic system. nih.gov In a related context, the 1-azabicyclo[3.2.0]heptane system, upon forming a bicyclic azetidinium intermediate, can react with external nucleophiles to yield a mixture of ring-expanded pyrrolidines and azepanes. researchgate.net
| Starting Material Type | Reagent/Catalyst | Product | Yield | Reference |
| 2-Azabicyclo[3.2.0]heptane-5-carboxylate imidate | SnCl₄ (Lewis Acid) | Unsaturated Azepine | Up to 69% | researchgate.net |
| 5-Ethoxycarbonyl-1-phenyl-2-azabicyclo[3.2.0]heptane-3,4-dione | Base | Dihydroazatropolone | - | researchgate.netunn.ru |
| 2-(2-Tosylamidoethyl)-1-methylenecyclobutane | Pd(hfacac)₂ / Selectfluor | 1-Fluoro-2-tosyl-2-azabicyclo[3.2.1]octane | Good to high | nih.gov |
| 1-Azoniabicyclo[3.2.0]heptane | Nucleophiles (NaOAc, KCN, NaN₃) | Pyrrolidines and Azepanes | 37-58% | researchgate.net |
Functional Group Interconversions on the Azabicyclo[3.2.0]heptane Core
Beyond rearrangements of the carbon-nitrogen skeleton, the this compound core allows for a range of functional group interconversions, enabling the synthesis of diverse derivatives.
Oxidation and Reduction Processes
| Reaction Type | Reagent(s) | Substrate Type | Product Type | Reference |
| Oxidation | Hydrogen Peroxide | Thia-azabicyclo[3.2.0]heptane | Thia-azabicyclo[3.2.0]heptane dioxide | evitachem.com |
| Reduction | Triethylsilane, BF₃·Et₂O | 1-Fluoro-2-tosyl-2-azabicyclo[3.2.1]octane | 2-Tosyl-2-azabicyclo[3.2.1]octane | nih.gov |
| Reduction | Conventional reducing agents | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid derivative | Reduced derivative | google.com |
Nucleophilic Substitution Reactions
Nucleophilic substitution represents a key strategy for introducing new functional groups onto the bicyclic framework, though the reactivity can be influenced by the structure of the substrate. encyclopedia.pub In some cases, substitution reactions on the 2-azabicyclo[3.2.0]heptane skeleton can be challenging. For instance, intermolecular substitution reactions on a mesylate derived from a 2-azabicyclo[3.2.0]heptane lactone were found to be sluggish or unsuccessful. researchgate.net
However, substitution can be facilitated by activating the system. When a bicyclic azetidinium salt is formed from a 1-azabicyclo[3.2.0]heptane precursor, it becomes susceptible to attack by various nucleophiles, including acetate, cyanide, and azide. researchgate.net This reactivity highlights a potential pathway for functionalization, where the formation of a cationic intermediate enhances the electrophilicity of the carbon framework, enabling reaction with an incoming nucleophile. ksu.edu.sa The success of nucleophilic substitution is often highly dependent on the nature of the nucleophile, the substrate, and the reaction conditions. sci-hub.se
Conclusion
1-Phenyl-2-azabicyclo[3.2.0]heptane represents a fascinating molecular scaffold with significant potential in organic synthesis and medicinal chemistry. Its synthesis, primarily through photochemical routes, provides access to a rigid, three-dimensional structure that is highly sought after in the design of new therapeutic agents. While its direct applications in materials science are yet to be fully explored, the inherent properties of this compound suggest a promising future for its use in the development of novel functional materials. Further research into the reactivity and biological activity of a wider range of derivatives of this compound is warranted to fully unlock the potential of this intriguing chemical entity.
Structural Characterization and Elucidation Studies
Advanced Spectroscopic Techniques
Spectroscopic methods provide foundational information about the molecular structure, including the connectivity of atoms and the types of functional groups present.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for elucidating the structure of 1-Phenyl-2-azabicyclo[3.2.0]heptane derivatives.
In the ¹H NMR spectrum of related 3-azabicyclo[3.2.0]heptane structures, the protons on the bicyclic core exhibit characteristic chemical shifts and coupling patterns that are diagnostic of their spatial relationships. For instance, in some derivatives, the protons adjacent to the nitrogen atom and those at the bridgehead positions show distinct multiplets. The phenyl group protons typically appear in the aromatic region of the spectrum. rsc.orgtaltech.ee
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 3-Azabicyclo[3.2.0]heptane Derivative
| ¹H NMR (400 MHz, CDCl₃) δ/ppm | ¹³C NMR (101 MHz, CDCl₃) δ/ppm |
|---|---|
| 7.34 – 7.29 (m, 2H) | 158.5 (CH) |
| 6.90 – 6.83 (m, 2H) | 132.3 (CH) |
| 3.81 (s, 3H) | 129.9 (2 x CH) |
| 3.62 (s, 2H) | 113.6 (2 x CH₂) |
| 2.75 (dd, J = 8.5, 4.5 Hz, 4H) | 60.85 (2 x CH₂) |
| 2.13 – 2.04 (m, 4H) | 59.3 (CH₂) |
| 1.82 – 1.74 (m, 2H) | 55.4 (CH₃) |
| 37.55 (2 x CH) | |
| 24.54 (2 x CH₂) |
Data is for 3-(4-methoxybenzyl)-3-azabicyclo[3.2.0]heptane and is illustrative of the types of signals observed for this class of compounds. rsc.org
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a this compound derivative would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the phenyl ring. For example, a related 3-azabicyclo[3.2.0]heptane derivative shows characteristic peaks for C-H and C=C bonds. rsc.org In derivatives containing a carbonyl group, a strong C=O stretching band would be prominent. google.comnveo.org
Table 2: Spectroscopic Data for a Related Azabicyclo[3.2.0]heptane Derivative
| Technique | Characteristic Peaks |
|---|---|
| FT-IR (neat) ν/cm⁻¹ | 3073 (w), 2933 (m), 2776 (m), 1642 (m), 1610 (s), 1464 (w), 1454 (w), 1243 (s), 1170 (m), 1037 (s), 917 (m), 817 (m), 759 (w) |
| UV-Vis λmax | ~220 nm |
Data is for 3-(4-methoxybenzyl)-3-azabicyclo[3.2.0]heptane and benzyl (B1604629) 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate respectively. rsc.orggoogle.com
X-Ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute and relative stereochemistry of all chiral centers. For the this compound framework, single-crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. acs.org This technique has been successfully used to establish the relative configuration of complex spiro-fused derivatives of 1-azabicyclo[3.2.0]heptane. acs.org The ability to obtain suitable single crystals is a prerequisite for this powerful analytical method. acs.org The absolute configuration of related bicyclic systems has also been determined using X-ray diffraction. taltech.ee
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods are essential for determining the stereochemistry of chiral molecules in solution.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration of a molecule by comparing the experimental spectrum to theoretically calculated spectra for the possible enantiomers. encyclopedia.pubrsc.org This technique is particularly useful when X-ray crystallography is not feasible. The ECD spectrum provides a "fingerprint" of the molecule's chirality. encyclopedia.pub
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. The direction and magnitude of the rotation are characteristic of a specific enantiomer. For example, the optical rotation of Aspoxicillin, a complex molecule containing a 4-thia-1-azabicyclo[3.2.0]heptane core, is a key parameter for its characterization. nihs.go.jp While optical rotation is a fundamental property of chiral molecules, the assignment of absolute configuration based solely on this measurement can be challenging without reference to known compounds or theoretical calculations.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemical behavior of azabicyclo[3.2.0]heptane systems. grnjournal.us By approximating the electron density of a molecule, DFT offers a balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms. grnjournal.us
Analysis of Reaction Diastereoselectivity and Regioselectivity
Computational studies on related azabicyclo[3.2.0]heptane derivatives have demonstrated the utility of DFT in understanding the stereochemical outcomes of reactions. For instance, in the formation of strained 3-azabicyclo[3.2.0]heptane systems, DFT calculations have been employed to elucidate the mechanism of diastereoselective reactions. nih.gov These studies often reveal that high stereoselectivity can be attributed to the reaction proceeding through a specific pathway with a lower activation energy. nih.gov The rate-limiting and stereodifferentiating steps are often found to be the same, which accounts for the high degree of selectivity observed experimentally. nih.gov
In the context of [3+2]-cycloaddition reactions to form spiro[1-azabicyclo[3.2.0]heptanes], DFT studies have been crucial in rationalizing the observed high diastereo- and regioselectivity. acs.org By modeling the potential energy surface, researchers can identify the most favorable transition states that lead to the experimentally observed products. acs.org
Prediction of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the intricate details of reaction pathways, including the identification of transient intermediates and the characterization of transition state structures. grnjournal.us For the formation of the azabicyclo[3.2.0]heptane core, theoretical investigations have explored various proposed mechanisms.
For example, in the context of multicomponent reactions leading to 3-azabicyclo[3.2.0]heptane derivatives, DFT studies have compared different mechanistic pathways. nih.gov These calculations can help to rule out high-energy intermediates, such as iminium ions, in favor of lower-energy pathways. nih.gov The preferred mechanism is identified by comparing the activation energies of the competing routes. nih.gov
Furthermore, in the study of [3+2]-cycloaddition reactions, DFT has been used to confirm a concerted mechanism for the formation of the bicyclic system. acs.org The successful location and characterization of the transition state structures provide strong evidence for the proposed reaction mechanism. acs.org
Semi-Empirical Methods and Molecular Mechanics
While DFT provides a high level of theory, semi-empirical methods and molecular mechanics offer faster computational alternatives, particularly for larger systems. dtic.mil These methods utilize approximations and parameters derived from experimental data to expedite calculations. dtic.mil
Calculation of Thermochemical Parameters (Heat of Formation, Binding Energy, Total Energy)
Semi-empirical methods, such as PM3, have been successfully applied to calculate key thermochemical parameters for complex molecules containing the azabicyclo[3.2.0]heptane scaffold. uobaghdad.edu.iqresearchgate.net These calculations provide valuable insights into the stability and energetics of the molecules.
Table 1: Representative Thermochemical Parameters Calculated for a Related Azabicyclo[3.2.0]heptane Derivative using PM3
| Parameter | Value | Unit |
|---|---|---|
| Heat of Formation (ΔH˚f) | Varies | kcal/mol |
| Binding Energy (ΔEb) | Varies | kcal/mol |
| Total Energy (ET) | Varies | kcal/mol |
Electrostatic Potential Mapping
The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of molecules, as it reveals the charge distribution and identifies electrophilic and nucleophilic sites. rsc.orgresearchgate.net For molecules containing the azabicyclo[3.2.0]heptane framework, MEP maps can be generated to visualize the regions of positive and negative electrostatic potential. uobaghdad.edu.iqresearchgate.net These maps are crucial for predicting how the molecule will interact with other reagents. rsc.org
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis is a powerful technique for interpreting experimental infrared (IR) and Raman spectra. Semi-empirical methods can be used to calculate the vibrational modes of molecules containing the azabicyclo[3.2.0]heptane core. uobaghdad.edu.iqresearchgate.net By comparing the calculated frequencies with experimental data, researchers can confidently assign specific vibrational bands to the corresponding molecular motions.
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Related Azabicyclo[3.2.0]heptane Derivative
| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=O stretch | Varies | Varies |
| C-N stretch | Varies | Varies |
| Aromatic C-H stretch | Varies | Varies |
Conformational Analysis
Conformational analysis helps in understanding the three-dimensional arrangement of atoms in a molecule, which can significantly influence its properties and biological activity.
Computational Assessment of Conformational Freedom
The conformational freedom of the 1-phenyl-2-azabicyclo[3.2.0]heptane scaffold has been a subject of interest in synthetic chemistry. In some synthetic routes, controlling the conformational freedom is crucial for achieving high diastereoselectivity. For instance, in the synthesis of enantiomerically pure azabicyclo[3.2.0]heptanes via [2+2]-photocyclization, fixing the conformation of the precursors was found to be essential for improving the diastereoselectivity of the reaction. taltech.ee
Computational methods, such as molecular mechanics calculations, are employed to study the conformational preferences of such bicyclic systems. nih.gov These calculations help in identifying the most stable conformations and the energy barriers between them. For the related 3-azabicyclo[3.2.0]heptane system, the half-chair conformation for the six-membered heterocyclic ring with pseudo-equatorial phenyl rings is often preferred in the energy-minimized structures. nih.gov The nitrogen's lone pair or its attached hydrogen is typically oriented orthogonally to the plane of the substituted aromatic ring. nih.gov
Stereochemical Applications in Rigid Bicyclic Systems
The rigid nature of the bicyclo[3.2.0]heptane framework makes it a valuable scaffold in stereochemical studies. clockss.org The determination of the relative and absolute configuration of substituents on this skeleton can be achieved through detailed NMR analysis, including 2D techniques like COSY, HSQC, and HMBC, as well as the analysis of coupling constants. taltech.ee For example, the relative configuration at the C2 position can be determined by the coupling constant between H-1 and H-2. A trans configuration often results in a very small coupling constant (< 1 Hz), appearing as a singlet in the 1H NMR spectrum, while a cis configuration shows a larger coupling constant (around 5 Hz), appearing as a doublet. taltech.ee NOE experiments can provide additional information about the spatial proximity of protons, further confirming the stereochemistry. taltech.ee
Structural Descriptors and Cheminformatics Tools
Cheminformatics tools provide a way to quantify and compare the structural features of molecules, aiding in the design of new compounds with desired properties.
Application of Exit Vector Plot (EVP) Analysis for Structural Diversity
Exit Vector Plot (EVP) analysis is a computational tool used to visualize and analyze the chemical space covered by disubstituted scaffolds. rsc.orgresearchgate.net This method represents the substituents as "exit vectors" and uses geometric parameters like distance and angles to describe their relative spatial orientation. researchgate.net For the 3-azabicyclo[3.2.0]heptane scaffold, EVP analysis has been used to compare its substituent arrangement with that of other cyclic systems, like piperidine (B6355638) derivatives. acs.orgresearchgate.net This analysis helps in understanding the three-dimensional diversity offered by the scaffold and its potential for serving as a bioisosteric replacement for other common ring systems in drug discovery. researchgate.netorcid.orgresearchgate.net The results from EVP analysis can be used for the rational design of more complex scaffolds and for structure-activity relationship (SAR) studies. rsc.orgresearchgate.net
Computational Support for Absolute Stereochemistry
Determining the absolute stereochemistry of chiral molecules is a critical aspect of their characterization. While experimental techniques like X-ray crystallography are definitive, computational methods can provide valuable support. clockss.org For instance, in the diastereoselective synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives, the absolute configuration of the product was determined by X-ray crystallographic analysis of its HCl salt. clockss.org Computational methods, such as semiempirical quantum mechanical calculations, can be used to support the proposed mechanism and stereochemical outcomes of such reactions. clockss.org Furthermore, computational approaches can be used to calculate properties like optical rotation, which can then be compared with experimental values to assign the absolute configuration. frontiersin.org
Below is a data table summarizing the key computational and theoretical investigation techniques applied to this compound and related structures.
| Investigation Type | Technique/Method | Application | Key Findings | References |
| Conformational Analysis | Molecular Mechanics | Assessment of conformational freedom and stability. | Identifies preferred conformations (e.g., half-chair) and energy minima. | nih.gov |
| Stereochemical Analysis | NMR Spectroscopy (COSY, HSQC, HMBC, NOE) | Determination of relative stereochemistry. | Coupling constants and NOE effects reveal the spatial arrangement of substituents. | taltech.ee |
| Structural Diversity Analysis | Exit Vector Plot (EVP) | Visualization and comparison of the 3D space occupied by substituents. | Quantifies the structural diversity of the scaffold for applications in drug design. | rsc.orgresearchgate.netacs.orgresearchgate.net |
| Absolute Stereochemistry Determination | X-ray Crystallography | Definitive determination of absolute configuration. | Provides the precise 3D structure of the molecule. | clockss.org |
| Absolute Stereochemistry Determination | Quantum Mechanical Calculations | Supporting evidence for stereochemical assignments. | Calculation of properties like optical rotation to correlate with experimental data. | clockss.orgfrontiersin.org |
Medicinal Chemistry and Pharmacological Relevance of the Azabicyclo 3.2.0 Heptane Scaffold
Scaffold as a Building Block in Drug Discovery
The inherent structural rigidity and chemical versatility of the azabicyclo[3.2.0]heptane core make it a valuable starting point for developing new pharmacologically active molecules.
The synthesis of azabicyclo[3.2.0]heptane derivatives is most commonly achieved through cycloaddition reactions. One of the primary methods for constructing the 2-azabicyclo[3.2.0]heptane core is through an intramolecular photochemical [2+2] cycloaddition of acetophenone (B1666503) enamides. nih.govacs.org This approach provides a direct route to these advanced building blocks, which are valuable for further chemical modification. nih.gov
Other key synthetic strategies for the broader azabicyclo[3.2.0]heptane class include:
[3+2] Cycloaddition: This method is particularly effective for creating spiro-fused 1-azabicyclo[3.2.0]heptane systems. One-pot, three-component 1,3-dipolar cycloaddition reactions using azomethine ylides generated from isatins and azetidine-2-carboxylic acid have been used to produce spiro[1-azabicyclo[3.2.0]heptane]oxindoles in high yields and with excellent stereoselectivity. acs.org
Metal-Catalyzed Cycloadditions: Transition metals like palladium can catalyze C-H activation and C-C cleavage processes to form bicyclo[3.2.0]heptane lactones, which can serve as precursors to azabicyclo[3.2.0]heptane derivatives. rsc.org
Dearomatization: A dearomatization strategy has been reported for constructing 2-azabicyclo[3.2.0]heptane motifs from nitroarenes. rsc.org
Multicomponent Cascade Reactions: These reactions have been employed to synthesize derivatives of 3-azabicyclo[3.2.0]heptane, which have shown promise as dopaminergic ligands. nih.govtaltech.ee
The 1-azabicyclo[3.2.0]heptane framework is notably the structural basis of carbapenem (B1253116) antibiotics, which have a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org
Conformational restriction is a key strategy in medicinal chemistry to improve a molecule's selectivity and affinity for its target by reducing the entropic penalty upon binding. The rigid bicyclic nature of the azabicyclo[3.2.0]heptane scaffold is ideal for this purpose.
A significant example is the synthesis of 2,3-ethanoproline, a conformationally restricted analogue of proline, which is based on the 2-azabicyclo[3.2.0]heptane structure. nih.govacs.org By locking the five-membered pyrrolidine (B122466) ring of proline into a bicyclic system, its conformational flexibility is significantly reduced. This allows for a more precise investigation of the optimal geometry required for interaction with biological targets, thereby providing crucial insights for structure-activity relationship (SAR) studies. Introducing further substitutions, such as a phenyl group at the 1-position, would impose additional steric constraints, further defining the spatial arrangement of the molecule for SAR analysis.
The 3-azabicyclo[3.2.0]heptane scaffold has been identified as a three-dimensional template that is highly compatible with lead-oriented parallel synthesis. researchgate.net Its utility has been demonstrated in the generation of compound libraries for drug discovery. researchgate.net An efficient approach for this involves a [3+2] cycloaddition of an in-situ generated azomethine ylide with cyclobut-1-enecarboxylic acid ester, a method that has been successfully applied on a multigram scale. researchgate.net The resulting disubstituted 3-azabicyclo[3.2.0]heptane building blocks can then be further diversified through subsequent chemical modifications to rapidly generate a library of unique fragments for screening against various biological targets. nih.govresearchgate.net
Biological Activities Associated with Azabicyclo[3.2.0]heptane Systems (General Scaffold)
Derivatives of the azabicyclo[3.2.0]heptane scaffold have been associated with a range of biological activities, demonstrating their potential as therapeutic agents.
The dopamine (B1211576) D3 receptor is a significant target for the treatment of various central nervous system disorders, including schizophrenia and substance addiction. ut.eedntb.gov.ua Several derivatives of the 3-azabicyclo[3.2.0]heptane scaffold have been synthesized and evaluated as dopaminergic ligands, showing promising affinity and selectivity for D2-like receptors, particularly the D3 subtype. nih.govtaltech.eeut.ee
In one study, novel 3-azabicyclo[3.2.0]heptane derivatives were synthesized and resolved into individual enantiomers. These compounds showed greater binding affinity for D2L and D3 dopamine receptors compared to D1 receptors, with different enantiomers possessing distinct affinities. nih.govtaltech.ee A combined in silico and in vitro study identified several D2/D3-selective ligands, with the most promising compound exhibiting a nanomolar D3 receptor activity (Ki = 2.3 nM) and a high degree of selectivity over the D2 receptor. mdpi.comgoogle.com Furthermore, patents describe N-substituted 3-azabicyclo[3.2.0]heptane derivatives, including those with phenyl substitutions, as being suitable for treating disorders that respond to D3 receptor modulation. mdpi.com
| Compound | Dopamine D1 Ki (nM) | Dopamine D2L Ki (nM) | Dopamine D3 Ki (nM) | Reference |
|---|---|---|---|---|
| Most Promising Ligand (from study) | - | - | 2.3 | mdpi.comgoogle.com |
| General 3-azabicyclo[3.2.0]heptane derivatives | >10,000 | 1,000-10,000 | 100-1,000 | nih.gov |
Spiro-fused derivatives of the azabicyclo[3.2.0]heptane scaffold have demonstrated notable antiproliferative activity against various cancer cell lines. Specifically, spiro[1-azabicyclo[3.2.0]heptane]oxindole derivatives, synthesized via [3+2]-cycloaddition reactions, were evaluated for their effects on human cervical carcinoma (HeLa) and erythroleukemia (K-562) cell lines. acs.org
The research found that monospiro derivatives were generally more active than their dispiro counterparts. Additionally, the presence of an unsubstituted N-H group on the oxindole (B195798) moiety was often associated with higher activity. The substitution of this proton with methyl, phenyl, or benzyl (B1604629) groups typically led to a significant decrease in antiproliferative effects. acs.org
| Compound Type | Cell Line | Observed Activity | Reference |
|---|---|---|---|
| Monospiro[1-azabicyclo[3.2.0]heptane]oxindoles | HeLa, K-562 | More active compared to dispiro derivatives | acs.org |
| N-unsubstituted oxindole derivatives | HeLa, K-562 | Generally more active | acs.org |
| N-aryl substituted maleimide (B117702) derivatives | HeLa, K-562 | Showed higher activity among monospiro compounds | acs.org |
Strategic Advantages of the Bicyclo[3.2.0]heptane Architecture
Impact on Three-Dimensional Structure and Protein Target Binding Efficiency
The bicyclo[3.2.0]heptane architecture offers significant strategic advantages in medicinal chemistry, primarily due to its unique and rigid three-dimensional structure, which enhances binding efficiency to protein targets. rsc.orgnih.govrsc.org Unlike more flexible linear or monocyclic structures, the fused ring system of bicyclo[3.2.0]heptane provides a conformationally "locked" scaffold. nih.gov
Research has demonstrated that the bicyclo[3.2.0]heptane core possesses a remarkable conformational rigidity, inherently favoring a boat-like conformation that remains largely stable across various substitution patterns. nih.gov This intrinsic property allows for the precise spatial and directional fixation of pharmacophoric groups, which are the essential features of a molecule that interact with a biological target. nih.gov By pre-organizing these functional groups into a conformation that is complementary to the target's binding site, the entropic penalty upon binding is reduced, which can lead to a significant increase in binding affinity and potency. bldpharm.com
The introduction of the bicyclo[3.2.0]heptane scaffold can transform a relatively "flat" molecule into one with a more defined three-dimensional character. bldpharm.com This is a key strategy in modern drug design, often referred to as "escaping flatland," which aims to improve the selectivity and physicochemical properties of drug candidates. bldpharm.com The rigid framework ensures that substituents occupy well-defined vectors in three-dimensional space, facilitating more specific and effective interactions with complex protein surfaces. whiterose.ac.uk
Table 2: Structural Features of the Bicyclo[3.2.0]heptane Scaffold and Their Impact on Binding
| Structural Feature | Description | Impact on Protein Target Binding |
|---|---|---|
| Conformational Rigidity | The fused ring system restricts bond rotation, leading to a "locked" conformation. nih.gov | Reduces the entropic cost of binding, potentially increasing ligand potency and affinity. bldpharm.com |
| Defined 3D Geometry | Inherently favors a stable, boat-like conformation. nih.gov | Allows for the precise spatial arrangement of substituents to match the topology of a protein's active site. |
| Scaffold for Pharmacophores | Provides a rigid core for the directional placement of functional groups. nih.gov | Enhances binding efficiency and selectivity by presenting pharmacophoric groups in an optimal orientation for interaction. |
| Increased Fsp³ Character | The scaffold is rich in sp³-hybridized carbon atoms, moving away from flat, aromatic systems. bldpharm.com | Improves the three-dimensional shape of the molecule, which can lead to better complementarity with protein binding pockets. bldpharm.com |
Diversifying Chemical Space for New Therapeutic Entities
The bicyclo[3.2.0]heptane scaffold is a valuable tool for diversifying chemical space and generating novel therapeutic entities. rsc.orgrsc.org Its unique topology allows chemists to access previously unexplored regions of chemical space, moving beyond the more common and often-utilized molecular frameworks. whiterose.ac.uk The ability to create diverse substitution patterns on this rigid core is crucial for developing new generations of therapeutic agents. rsc.orgrsc.org
Synthetic methodologies have been developed to create libraries of complex, sp³-rich molecules based on the azabicyclo[3.2.0]heptane framework. rsc.orgrsc.org For instance, techniques like [2+2] photocycloaddition reactions enable the construction of densely functionalized 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, which can be incorporated into DNA-encoded libraries (DELT). rsc.orgresearchgate.net This approach significantly expands the structural diversity available for high-throughput screening, increasing the probability of identifying novel hits against a wide range of biological targets. nih.gov
Furthermore, skeletal diversification strategies allow for the transformation of a single complex polycyclic scaffold into various bicyclic systems, including the bicyclo[3.2.0]heptane core. nih.gov This provides a unified and efficient pathway to a variety of substructures with unique topologies that are present in many natural products. nih.gov By providing a foundation for novel molecular shapes and allowing for a wide array of functionalization vectors, the bicyclo[3.2.0]heptane scaffold is instrumental in the design and discovery of innovative drugs. whiterose.ac.ukacs.org
Table 3: Strategies for Diversifying Chemical Space with the Bicyclo[3.2.0]heptane Scaffold
| Synthetic Strategy | Description | Outcome for Chemical Space |
|---|---|---|
| [2+2] Photocycloaddition | Light-mediated cycloaddition reactions to form the fused cyclobutane (B1203170) ring of the scaffold. rsc.orgmdpi.com | Access to complex, F(sp³)-rich, and spatially multi-oriented bicyclo[3.2.0]heptane derivatives for library synthesis. rsc.org |
| Skeletal Diversification | C-C bond cleavage of more complex polycyclic systems to selectively form the bicyclo[3.2.0]heptane core. nih.gov | Provides a unified synthetic route to diverse bicyclic frameworks, including uniquely functionalized bicyclo[3.2.0]heptanes. nih.gov |
| Palladium-Catalyzed C-H Activation | Ligand-enabled C-H activation and C-C cleavage to construct bicyclo[3.2.0]heptane lactones. rsc.orgnih.gov | Enables the synthesis of previously inaccessible substitution patterns on the scaffold, expanding its utility in pharmaceutical campaigns. rsc.org |
| [3+2] Cycloaddition | One-pot, three-component reactions of azomethine ylides with various dipolarophiles to create spiro-fused 1-azabicyclo[3.2.0]heptanes. acs.org | Generates new polyheterocyclic systems with a high degree of stereocontrol and structural complexity. acs.org |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enantioselective Synthesis
The creation of stereochemically pure 1-phenyl-2-azabicyclo[3.2.0]heptane and its derivatives is paramount for their application in pharmaceuticals. Future research is heavily invested in developing innovative catalytic systems that can achieve high enantioselectivity in the synthesis of the 2-azabicyclo[3.2.0]heptane core.
A significant area of focus is the use of chiral Lewis acids to catalyze [2+2] cycloaddition reactions. For instance, chiral Lewis acid catalysts have been shown to be effective in promoting the enantioselective cycloaddition of simple cinnamate (B1238496) esters, which are precursors to related cyclobutane (B1203170) structures. nih.gov Computational studies suggest that the Lewis acid lowers the energy of the substrate's frontier molecular orbitals, enhancing the rate of triplet energy transfer from a photocatalyst. nih.gov This dual catalytic approach, combining a chiral Lewis acid with a photocatalyst, represents a promising strategy for achieving high enantioselectivity in the synthesis of complex cyclobutanes.
Another burgeoning area is photocatalysis , particularly using visible light, which offers a milder and more sustainable alternative to traditional UV irradiation. researchgate.netdntb.gov.ua Researchers have developed efficient [2+2] cycloadditions using visible-light triplet sensitization, which allows for the synthesis of multifunctional 3-azabicyclo[3.2.0]heptane derivatives. researchgate.netdntb.gov.ua The development of new photosensitizers is crucial to overcome limitations in substrate scope and prevent undesired side reactions. researchgate.netdntb.gov.ua For example, intramolecular photochemical [2+2]-cyclization of acetophenone (B1666503) enamides has been shown to produce 2-azabicyclo[3.2.0]heptanes, which are valuable building blocks for drug discovery. nih.gov
Furthermore, metal-catalyzed reactions continue to be a cornerstone of synthetic innovation. Iridium-catalyzed asymmetric allylic amination has been used to introduce chirality with excellent enantioselectivity (92-99% ee) in the synthesis of precursors to azabicyclo[3.2.0]heptanes. taltech.ee Subsequently, a PtCl2 catalyst facilitates the cyclization to form the desired bicyclic system. taltech.ee Gold-catalyzed and Ruthenium-catalyzed [2+2]-cyclizations of allenenes have also demonstrated high diastereoselectivity in forming the azabicyclo[3.2.0]heptane skeleton. taltech.ee
The table below summarizes some of the emerging catalytic systems for the enantioselective synthesis of related azabicyclo[3.2.0]heptane systems.
| Catalytic System | Reaction Type | Key Features | Reference |
| Chiral Lewis Acid + Photocatalyst | [2+2] Cycloaddition | Accelerates triplet energy transfer, enhances enantioselectivity. | nih.gov |
| Visible-Light Photosensitizers | [2+2] Cycloaddition | Milder reaction conditions, overcomes limitations of UV light. | researchgate.netdntb.gov.ua |
| Iridium/Platinum Catalysis | Asymmetric Allylic Amination/Cyclization | High enantioselectivity and chemoselectivity. | taltech.ee |
| Gold/Ruthenium Catalysis | [2+2] Cycloaddition of Allenenes | High diastereoselectivity. | taltech.ee |
| Cobalt Catalysis | [2+2] Cycloaddition of Diallylamines | Forms azabicyclo[3.2.0]heptane products in excellent yields. | mdpi.com |
Exploration of New Reaction Pathways and Rearrangements
Beyond its synthesis, researchers are actively exploring novel reaction pathways and rearrangements involving the 2-azabicyclo[3.2.0]heptane scaffold to generate structural diversity. These investigations open doors to new chemical entities with potentially unique biological activities.
Ring-rearrangement reactions are a powerful tool for transforming the bicyclo[3.2.0]heptane core into other valuable heterocyclic systems. For example, Lewis acid-catalyzed ring-expansion of 2-azabicyclo[3.2.0]heptane-5-carboxylates can lead to the formation of unsaturated azepines. researchgate.net Similarly, rearrangements of related bicyclo[2.2.1]heptane systems, which are isomeric to the bicyclo[3.2.0] system, can provide access to the 2-azabicyclo[3.2.1]octane scaffold through processes like the Mitsunobu reaction or treatment with sulfonyl chloride/base. rsc.org
Palladium-catalyzed reactions have also been employed to initiate domino processes that result in ring-expanding rearrangements. For instance, a Pd(II)-catalyzed amidopalladation of N-protected 2-(2-amidoethyl)-1-methylenecyclobutane derivatives leads to the formation of 1-fluoro-2-azabicyclo[3.2.1]octanes through a 1,2-Csp3/Pd(IV) dyotropic rearrangement. nih.gov This highlights the potential to transform precursors into more complex bicyclic systems.
The functionalization of the 2-azabicyclo[3.2.0]heptane core is another active area of research. Sequential photocatalysis strategies are being developed to enable the derivatization of the cyclobutane ring. bris.ac.uk For example, a triplet-sensitized [2+2] photocycloaddition followed by a photoredox-catalyzed dechlorinative C-C bond-forming reaction allows for the installation of quaternary stereocenters on the 3-azabicyclo[3.2.0]heptane scaffold. bris.ac.uk
Advanced Computational Modeling for Predictive Design
The role of computational chemistry in modern organic synthesis is indispensable. Advanced computational modeling, particularly using Density Functional Theory (DFT) , is being increasingly utilized to understand reaction mechanisms, predict regioselectivity and stereoselectivity, and guide the rational design of new catalysts and substrates for the synthesis of this compound and its analogues.
DFT studies have been instrumental in elucidating the mechanisms of intramolecular [2+2] cycloadditions of ene-ketenes, which can lead to either fused-ring (like bicyclo[3.2.0]heptane) or bridged-ring cyclobutanones. pku.edu.cn These calculations have revealed that both normal and cross-[2+2] cycloadditions are concerted processes and that the regiochemistry is determined by the relative stability of carbocation-like transition states. pku.edu.cn This predictive model helps in selecting the appropriate substrates to achieve the desired bicyclic product. pku.edu.cn
Similarly, DFT calculations have been employed to study the mechanisms and stereoselectivities of N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloadditions, demonstrating that the cycloaddition step is both rate- and stereoselectivity-determining. nih.gov Such computational insights are crucial for designing more efficient and selective catalysts. nih.gov
In the context of photocatalysis, computational evidence has shown that a chiral Lewis acid co-catalyst lowers the absolute energies of the substrate's frontier molecular orbitals, thereby increasing the rate of the crucial energy transfer step. nih.gov DFT has also been used to investigate the mechanisms of [8+2] cycloaddition reactions, revealing different pathways for different substrates and providing a rationale for the observed regiochemistry. pku.edu.cn The synergy between experimental work and computational modeling is expected to accelerate the discovery of novel and efficient synthetic routes to complex molecules like this compound.
Expansion of Scaffold Utility in Diverse Medicinal Chemistry Programs
The this compound scaffold and its parent 2-azabicyclo[3.2.0]heptane core are recognized as "privileged structures" in medicinal chemistry due to their ability to serve as versatile templates for the design of ligands for a variety of biological targets. unife.it The rigid, three-dimensional nature of this scaffold allows for precise spatial orientation of substituents, which is critical for potent and selective receptor binding. whiterose.ac.uk
Future research will focus on expanding the utility of this scaffold in diverse medicinal chemistry programs. Derivatives of the azabicyclo[3.2.0]heptane skeleton have already shown promise in various therapeutic areas. For instance, they have been incorporated into fluoroquinolone antibiotics, with some derivatives showing enhanced activity against Gram-positive bacteria. taltech.ee The scaffold is also a key component of carbapenem (B1253116) antibiotics. acs.org
The development of 3-azabicyclo[3.2.0]heptane building blocks as surrogates for piperidine (B6355638) motifs is a significant advancement. whiterose.ac.uk These bicyclic structures possess similar physicochemical properties to piperidines but occupy a distinct chemical space, offering new opportunities for scaffold hopping and lead optimization. whiterose.ac.uk An example is the synthesis of Belaperidone, an antischizophrenia agent, which utilizes a 3-azabicyclo[3.2.0]heptane building block. whiterose.ac.uk
Furthermore, spirocyclic derivatives incorporating the 1-azabicyclo[3.2.0]heptane framework are being investigated for their antiproliferative activity against cancer cell lines. acs.org Studies have shown that certain spiro[1-azabicyclo[3.2.0]heptane]oxindole derivatives exhibit significant activity against human cervical carcinoma (HeLa) and erythroleukemia (K-562) cells. acs.org
The table below highlights some of the medicinal chemistry applications of the azabicyclo[3.2.0]heptane scaffold.
| Application Area | Specific Target/Activity | Example | Reference |
| Antibacterial | Fluoroquinolone analogues | CFC-222 | taltech.ee |
| Antibacterial | Carbapenem antibiotics | Core scaffold | acs.org |
| Antipsychotic | Dopamine (B1211576) D2 and Serotonin 5-HT2A receptor antagonist | Belaperidone | whiterose.ac.uk |
| Anticancer | Antiproliferative activity | Spiro[1-azabicyclo[3.2.0]heptane]oxindole derivatives | acs.org |
| Dopaminergic Ligands | Dopamine D2/D3 receptor selectivity | 3-azabicyclo[3.2.0]heptane derivatives | taltech.ee |
The continued exploration of the this compound scaffold and its derivatives, driven by innovations in catalysis, reaction methodology, computational chemistry, and medicinal chemistry, promises to unlock new scientific frontiers and therapeutic opportunities.
Q & A
Q. What are the most efficient synthetic routes for 1-phenyl-2-azabicyclo[3.2.0]heptane?
- Methodological Answer : The visible-light-driven [2+2] cycloaddition between maleimides and alkenes/alkynes is a robust method, offering high yields (typically >80%) and broad substrate compatibility . This approach uses a triplet sensitizer to activate maleimides selectively, avoiding side reactions common under UV irradiation. Traditional methods, such as photochemical decomposition of pyrazolines (e.g., CHF2-substituted precursors), require harsh UV conditions and often suffer from limited scalability . Comparative studies recommend optimizing solvent polarity (e.g., acetonitrile) and light intensity (450 nm LEDs) for improved regioselectivity.
Q. How can structural features of this compound derivatives be characterized?
- Methodological Answer : Use a combination of X-ray crystallography for unambiguous stereochemical assignment and NMR spectroscopy (e.g., , , and NOESY) to analyze bridgehead substituents and ring strain . Computational tools like density functional theory (DFT) can predict bond angles (e.g., 90–100° for bicyclic systems) and verify experimental data. For example, bicyclo[3.2.0] frameworks mimic meta-substituted benzene angles (120°), a critical feature for bioisosterism studies .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure 1-phenyl-2-azabicyclo[3.2.0]heptanes be addressed?
- Methodological Answer : Asymmetric 1,3-dipolar cycloadditions or catalytic enantioselective photochemical reactions are key. For instance, Adrio and Carretero’s method employs chiral auxiliaries or transition-metal catalysts (e.g., Rh(II)) to achieve >90% enantiomeric excess (ee) . Post-synthetic resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) is another option. Advanced techniques like chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) can isolate enantiomers .
Q. What strategies validate the bioisosteric potential of this compound in drug design?
- Methodological Answer : Conduct computational overlay studies to compare exit vector angles and distances with meta-substituted benzenes using software like MOE or Schrödinger . Pharmacological assays (e.g., receptor binding for dopaminergic or nicotinic targets) should correlate bioactivity with structural modifications. For example, replacing a phenyl ring in morphine derivatives with the bicyclo scaffold retained analgesic activity, confirming bioisosteric utility .
Q. How should researchers resolve contradictions in reported reaction yields for photocycloadditions?
- Methodological Answer : Systematically vary parameters:
- Light source : Visible light (450 nm) vs. UV (254 nm) affects energy transfer efficiency .
- Solvent : Polar solvents (e.g., MeCN) enhance triplet sensitizer activity .
- Substrate electronics : Electron-deficient alkenes improve reaction rates.
Use control experiments (e.g., radical traps like TEMPO) to identify competing pathways. Recent studies attribute yield discrepancies to inadvertent radical polymerization under UV, mitigated by visible-light conditions .
Q. What methodologies assess the pharmacological activity of this compound derivatives?
- Methodological Answer :
- In vitro receptor binding assays : Screen against targets like γ-aminobutyric acid (GABA) receptors or α4β2 nicotinic receptors using radioligand displacement (e.g., -nicotine) .
- Functional assays : Measure agonist/antagonist activity via electrophysiology (e.g., patch-clamp for ion channels) .
- SAR studies : Modify substituents at the phenyl or bridgehead positions to optimize potency. For example, introducing a cyano group at the pyridinyl moiety enhanced selectivity for neuronal nicotinic receptors .
Q. How can reaction mechanisms for [2+2] cycloadditions forming bicyclo[3.2.0] systems be elucidated?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps.
- Transient absorption spectroscopy : Track triplet excited states of sensitizers (e.g., thioxanthone derivatives) .
- Computational modeling : Use TD-DFT to map energy transfer pathways and transition states. Studies confirm a stepwise diradical mechanism for maleimide-alkene cycloadditions .
Q. What factors influence the stability of this compound under experimental conditions?
- Methodological Answer : Monitor degradation via HPLC under varying:
- pH : Acidic conditions (pH < 3) protonate the azabicyclo nitrogen, increasing ring strain and hydrolysis rates .
- Temperature : Store derivatives at –20°C in inert atmospheres to prevent oxidation .
- Light exposure : Photolabile intermediates require amber vials or dark storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
